1-Bromo-3-chlorobutane
Overview
Description
1-Bromo-3-chlorobutane is an organic compound with the molecular formula C₄H₈BrCl. It is a halogenated alkane, specifically a butane derivative, where a bromine atom is attached to the first carbon and a chlorine atom is attached to the third carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chlorobutane can be synthesized through the halogenation of butane. One common method involves the free-radical halogenation of butane using bromine and chlorine under ultraviolet light. The reaction proceeds as follows: [ \text{C}4\text{H}{10} + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{C}_4\text{H}_8\text{BrCl} + 2\text{HCl} ]
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of 1-bromobutane with chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete halogenation.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chlorobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as hydroxide ions, cyanide ions, and ammonia to form various substituted products.
Elimination Reactions: Under strong basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: 1-Hydroxy-3-chlorobutane, 1-Cyano-3-chlorobutane.
Elimination: 1-Butene, 2-Butene.
Reduction: Butane.
Scientific Research Applications
1-Bromo-3-chlorobutane is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed halogenation reactions.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chlorobutane in nucleophilic substitution reactions involves the attack of a nucleophile on the carbon atom bonded to the bromine atom, leading to the displacement of the bromine ion. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks from the opposite side of the leaving group, resulting in an inversion of configuration.
Comparison with Similar Compounds
- 1-Bromo-2-chlorobutane
- 1-Bromo-4-chlorobutane
- 2-Bromo-3-chlorobutane
Comparison: 1-Bromo-3-chlorobutane is unique due to the specific positioning of the bromine and chlorine atoms on the butane chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1-Bromo-2-chlorobutane may have different reactivity patterns due to the closer proximity of the halogen atoms, leading to different steric and electronic effects.
Properties
IUPAC Name |
1-bromo-3-chlorobutane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTDTJPDPPKLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.